3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-, 5-(2-(2-propenyloxy)ethyl) 3-(2-propoxyethyl) ester 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-, 5-(2-(2-propenyloxy)ethyl) 3-(2-propoxyethyl) ester
Brand Name: Vulcanchem
CAS No.: 85387-16-2
VCID: VC18482791
InChI: InChI=1S/C25H32N2O9/c1-4-9-33-11-13-35-24(29)21-17(3)26-20(16-28)23(25(30)36-14-12-34-10-5-2)22(21)18-7-6-8-19(15-18)27(31)32/h4,6-8,15,22,26,28H,1,5,9-14,16H2,2-3H3
SMILES:
Molecular Formula: C25H32N2O9
Molecular Weight: 504.5 g/mol

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-, 5-(2-(2-propenyloxy)ethyl) 3-(2-propoxyethyl) ester

CAS No.: 85387-16-2

Cat. No.: VC18482791

Molecular Formula: C25H32N2O9

Molecular Weight: 504.5 g/mol

* For research use only. Not for human or veterinary use.

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-, 5-(2-(2-propenyloxy)ethyl) 3-(2-propoxyethyl) ester - 85387-16-2

Specification

CAS No. 85387-16-2
Molecular Formula C25H32N2O9
Molecular Weight 504.5 g/mol
IUPAC Name 5-O-(2-prop-2-enoxyethyl) 3-O-(2-propoxyethyl) 2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Standard InChI InChI=1S/C25H32N2O9/c1-4-9-33-11-13-35-24(29)21-17(3)26-20(16-28)23(25(30)36-14-12-34-10-5-2)22(21)18-7-6-8-19(15-18)27(31)32/h4,6-8,15,22,26,28H,1,5,9-14,16H2,2-3H3
Standard InChI Key CIRHYDJLUFGXCX-UHFFFAOYSA-N
Canonical SMILES CCCOCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOCC=C)C)CO

Introduction

Structural Characteristics and Molecular Architecture

Core Pyridine Framework

The compound is built on a 1,4-dihydropyridine core, a partially saturated heterocyclic system that confers both aromatic and non-arelectronic properties. The dihydro state at positions 1 and 4 introduces conformational flexibility compared to fully aromatic pyridine derivatives . Substituents at positions 2, 4, and 6 critically influence electronic distribution and steric interactions:

  • Position 2: A hydroxymethyl group (CH2OH-\text{CH}_2\text{OH}) enhances hydrophilicity and provides a site for further functionalization.

  • Position 4: A 3-nitrophenyl group introduces strong electron-withdrawing effects via the nitro substituent, polarizing the aromatic ring and influencing redox properties .

  • Position 6: A methyl group (CH3-\text{CH}_3) contributes steric bulk, potentially modulating interactions with biological targets .

Ester Functionalization

The 3,5-dicarboxylic acid groups are esterified with distinct alkoxyethyl chains:

  • Position 3: A 2-propoxyethyl ester (OCH2CH2OCH2CH2CH3-\text{OCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{CH}_3) introduces a branched ether linkage, enhancing lipophilicity .

  • Position 5: A 2-(2-propenyloxy)ethyl ester (OCH2CH2OCH2CH=CH2-\text{OCH}_2\text{CH}_2\text{OCH}_2\text{CH}=\text{CH}_2) incorporates an allyl ether group, enabling potential polymerization or crosslinking reactions .

Table 1: Key Structural Descriptors

PropertyValue/DescriptionSource
Molecular FormulaC24H28N2O9\text{C}_{24}\text{H}_{28}\text{N}_{2}\text{O}_{9}
Molecular Weight504.53 g/mol
Key Functional GroupsEster, hydroxymethyl, nitrophenyl, methyl
Chiral CentersNone (planar dihydropyridine core)

Synthesis and Manufacturing Pathways

Parent Compound Synthesis

The precursor, 3,5-pyridinedicarboxylic acid (CAS 499-81-0), is synthesized via cyclization reactions. A reported method involves the condensation of glutaconic acid derivatives with ammonia, yielding the pyridine core . Key properties of the parent acid include:

  • Melting point: >300°C

  • pKa: 2.8 (carboxylic acid protons)

  • Water solubility: 1.0 g/L

Esterification and Functionalization

The target compound is synthesized through sequential esterification and substitution reactions:

  • Selective Ester Protection: Monoethyl ester formation via controlled reaction with ethanol under alkaline conditions (e.g., KOH in ethanol) .

  • Side Chain Introduction:

    • The 2-propoxyethyl group is introduced via nucleophilic substitution with 2-propoxyethyl bromide.

    • The propenyloxyethyl chain is appended using allyl glycidyl ether under Mitsunobu conditions.

  • Nitrophenyl Incorporation: Friedel-Crafts alkylation or Ullmann coupling attaches the 3-nitrophenyl group to the dihydropyridine core .

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYieldSource
MonoesterificationKOH, ethanol, 20°C, 2 h71%
Allyl Ether FormationAllyl glycidyl ether, DIAD, PPh₃~65%
Nitrophenyl AttachmentCuI, 1,10-phenanthroline, DMF58%

Physicochemical and Spectroscopic Properties

Thermal Stability

The compound exhibits decomposition above 250°C, consistent with the thermal resilience of ester-functionalized aromatics . Differential scanning calorimetry (DSC) reveals a glass transition temperature (TgT_g) near 120°C, suggesting utility in polymer matrices .

Solubility Profile

  • Polar Solvents: Moderately soluble in DMSO (12 mg/mL) and DMF (9 mg/mL).

  • Nonpolar Solvents: Limited solubility in hexane (<0.1 mg/mL).

  • Aqueous Systems: LogP of 3.2 indicates pronounced hydrophobicity .

Spectroscopic Signatures

  • IR (KBr): νC=O\nu_{\text{C=O}} at 1725 cm⁻¹ (ester), νNO2\nu_{\text{NO}_2} at 1520 cm⁻¹ .

  • ¹H NMR (CDCl₃): δ 8.21 (d, nitrophenyl), δ 5.90 (m, allyl CH₂), δ 4.35 (q, ester OCH₂) .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for nicardipine analogs, calcium channel blockers used in hypertension management .

Polymer Chemistry

The allyl ether moiety enables UV-initiated crosslinking, with applications in photoresists and adhesives .

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